molecular formula C11H8BrNO2S B12069859 2-amino-4-(4-bromophenyl)thiophene-3-carboxylic Acid

2-amino-4-(4-bromophenyl)thiophene-3-carboxylic Acid

Cat. No.: B12069859
M. Wt: 298.16 g/mol
InChI Key: CGSANPRBMZQCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(4-bromophenyl)thiophene-3-carboxylic acid is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a bromophenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-bromophenyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . This method is efficient and provides high yields of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Suzuki-Miyaura coupling reaction due to its scalability and efficiency. The reaction is carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a palladium catalyst and a base such as potassium carbonate.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-bromophenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Amino or thiol-substituted thiophene derivatives.

Scientific Research Applications

2-amino-4-(4-bromophenyl)thiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-(4-bromophenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(4-bromophenyl)thiazole
  • 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole
  • 2-amino-4-(4-bromophenyl)-5-methylthiazole

Uniqueness

2-amino-4-(4-bromophenyl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

Molecular Formula

C11H8BrNO2S

Molecular Weight

298.16 g/mol

IUPAC Name

2-amino-4-(4-bromophenyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C11H8BrNO2S/c12-7-3-1-6(2-4-7)8-5-16-10(13)9(8)11(14)15/h1-5H,13H2,(H,14,15)

InChI Key

CGSANPRBMZQCBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=C2C(=O)O)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.